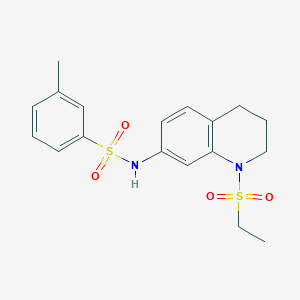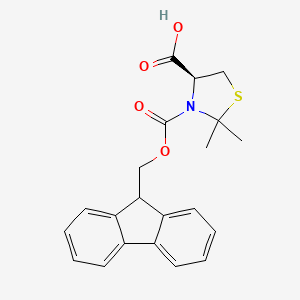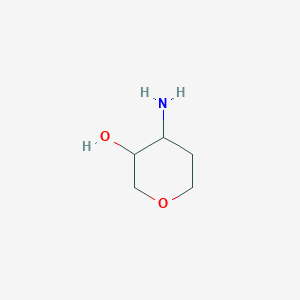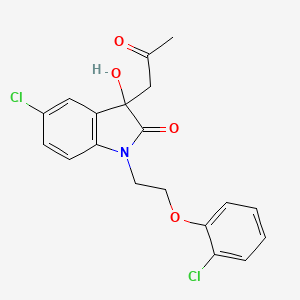
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O4S2 and its molecular weight is 394.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide typically involves the reaction of 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline with 3-methylbenzenesulfonyl chloride. This process is carried out in an aprotic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid generated.
Industrial Production Methods: Industrial-scale production of this compound might utilize more efficient catalysts and optimized reaction conditions to improve yield and purity. Continuous flow reactors can also be employed to scale up the process while ensuring uniform quality.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions including oxidation, reduction, substitution, and elimination.
Common Reagents and Conditions:
Oxidation: Performed using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminium hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.
Major Products:
Oxidation: Potential products include sulfoxides or sulfones.
Reduction: This might lead to the formation of amines or hydrocarbons.
Substitution: Leads to derivatives with functional groups substituted on the benzene ring or the tetrahydroquinoline scaffold.
Scientific Research Applications: This compound has a range of applications across various fields:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Medicine: Can be investigated for therapeutic properties, including antimicrobial or anti-inflammatory activities.
Industry: May be used in materials science for developing polymers or coatings.
Mechanism of Action: The compound's effects are likely mediated through interaction with specific molecular targets. For instance, the sulfonamide moiety can bind to the active sites of enzymes, inhibiting their function. The pathways involved might include inhibition of metabolic processes or disruption of cellular signaling pathways.
Comparison with Similar Compounds: Other compounds in the sulfonamide class, such as sulfanilamide and sulfamethoxazole , share some structural features and biological activities but differ in their specific uses and efficacy.
Sulfanilamide: Used primarily in antimicrobial therapy.
Sulfamethoxazole: Often combined with trimethoprim for enhanced antibacterial efficacy.
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide stands out due to its unique structural framework which may offer distinct interactions and applications compared to its counterparts.
Do you have a specific area or detail you want to delve deeper into?
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-3-25(21,22)20-11-5-7-15-9-10-16(13-18(15)20)19-26(23,24)17-8-4-6-14(2)12-17/h4,6,8-10,12-13,19H,3,5,7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEVDKPVWCTVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-4-[N-(phenoxycarbonyl)naphthalene-2-sulfonamido]phenyl phenyl carbonate](/img/structure/B2939085.png)

![2-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide](/img/structure/B2939089.png)

![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(2Z)-2-(methoxyimino)ethyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2939092.png)
![N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2939093.png)

![3,6-Dibromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2939095.png)
![(Z)-2-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939097.png)
![6-(2-Bromoethyl)spiro[2.5]octane](/img/structure/B2939098.png)
![N-[5-(azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide](/img/structure/B2939100.png)
![N-(4-bromophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2939101.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-NITROBENZAMIDE HYDROCHLORIDE](/img/structure/B2939102.png)
